1-Ethyl-4-(4-nitrophenyl)piperidine

Description

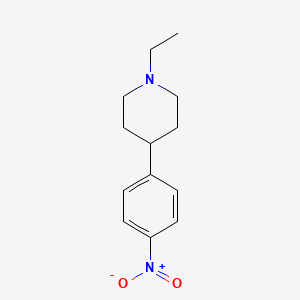

1-Ethyl-4-(4-nitrophenyl)piperidine is a piperidine derivative featuring an ethyl group at the 1-position and a 4-nitrophenyl moiety at the 4-position. Piperidine rings are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-ethyl-4-(4-nitrophenyl)piperidine |

InChI |

InChI=1S/C13H18N2O2/c1-2-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12H,2,7-10H2,1H3 |

InChI Key |

JQFDATOQVHFNQL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7)

- Structure : Differs by the addition of an ethyl carboxylate ester at position 4 of the piperidine ring.

- Properties : Molecular weight = 278.308 g/mol; HS code 2933399090. The carboxylate group increases hydrophilicity and may serve as a synthetic handle for further derivatization.

- Applications : Used as an intermediate in organic synthesis, particularly in the development of bioactive molecules .

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzylidene)piperidine (Compound 37)

- Structure : Incorporates a benzylidene group (C=CH-) at position 4, substituted with a trifluoromethyl and nitro group on the aromatic ring.

- Properties : Melting point = 157°C; synthesized via condensation with triethyl phosphite. The trifluoromethyl group enhances lipophilicity and metabolic stability.

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS 380493-82-3)

1-(3-Methyl-4-nitrophenyl)piperidin-4-one

- Structure : Substituted with a methyl group at the 3-position of the phenyl ring and a ketone at position 4 of the piperidine.

- Properties : The ketone increases electrophilicity, enabling nucleophilic additions. The methyl group introduces steric hindrance.

3-(4-Nitrophenyl)piperidine

- Structure : The nitro group is at the para position of the phenyl ring, but the piperidine substitution is at position 3.

- Properties : Positional isomerism affects dipole moments and solubility. Market analysis (2020–2025) indicates its use in pharmaceuticals and agrochemicals .

Key Comparative Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Applications |

|---|---|---|---|---|

| 1-Ethyl-4-(4-nitrophenyl)piperidine | C₁₃H₁₆N₂O₂ | ~244.29 (calculated) | Ethyl, 4-nitrophenyl | Intermediate, potential kinase inhibitors |

| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | C₁₄H₁₈N₂O₄ | 278.308 | Carboxylate ester | Synthetic intermediate |

| 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzylidene)piperidine | C₁₆H₁₆F₃N₃O₂ | 339.31 (calculated) | Benzylidene, trifluoromethyl | MNK inhibitors |

| 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine | C₁₃H₁₈N₄O₂ | 278.32 (calculated) | Hydrazone | Coordination chemistry |

Research Findings and Trends

- Synthetic Routes : Arylation with nitrofluorobenzene is a common method for introducing the 4-nitrophenyl group , while condensation reactions (e.g., with aldehydes) are used for benzylidene derivatives .

- Biological Activity : Piperidine derivatives with nitro groups show promise in kinase inhibition due to electron-withdrawing effects enhancing target binding . Trifluoromethyl groups improve pharmacokinetic profiles .

- Market Trends: 3-(4-Nitrophenyl)piperidine is projected to grow in pharmaceutical applications, driven by demand for novel heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.